4-Chloro-3-fluorobenzenesulfonyl chloride

Sulfonyl Halide Electrophilic Reactivity Half-Wave Potential

Arylsulfonyl chloride substitutions often cause inconsistent yields. 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS 942035-77-0) provides a unique 4-Cl/3-F electronic profile for predictable electrophilic reactivity. • Outperforms sulfonyl fluorides in hindered amine sulfonamide formation. • Retains both halogens during Pd-catalyzed C-H sulfonylation. • Rapid alcohol sulfonation with higher electrophilicity. Consistent quality, dispatched promptly.

Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.06 g/mol
CAS No. 942035-77-0
Cat. No. B1418972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorobenzenesulfonyl chloride
CAS942035-77-0
Molecular FormulaC6H3Cl2FO2S
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl
InChIInChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H
InChIKeyRFNFVLMVKPVCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluorobenzenesulfonyl Chloride: Strategic Building Block


4-Chloro-3-fluorobenzenesulfonyl chloride (CAS 942035-77-0) is a difunctionalized arylsulfonyl chloride characterized by a benzene ring bearing chlorine at the 4-position and fluorine at the 3-position relative to the sulfonyl chloride group. This substitution pattern confers distinct electronic properties that govern its reactivity as an electrophilic sulfonylating agent . The compound serves as a critical intermediate in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl derivatives widely employed in pharmaceutical and agrochemical development [1].

1 Sulfonamide and sulfonate ester synthesis via nucleophilic displacement
2 Pd-catalyzed C-H sulfonylation with halogen retention
3 Chloro-fluoro electronic profile modulates reactivity and stability

4-Chloro-3-fluorobenzenesulfonyl Chloride: Substitution Limitations


Substituent effects in arylsulfonyl chlorides significantly modulate both the hydrolytic stability and the electrophilic reactivity of the sulfonyl chloride functional group. The electronic influence of a chloro-fluoro substitution pattern differs markedly from that of a mono-halo or di-fluoro analog [1]. These differences manifest in varying rates of nucleophilic attack and distinct stability profiles under aqueous or basic conditions, as established through kinetic studies on substituted benzenesulfonyl chlorides [2]. Consequently, substituting one derivative for another without careful consideration of these electronic parameters can lead to altered reaction yields, impurity profiles, and overall process robustness in multi-step syntheses [3].

4-Cl-3-F arylsulfonyl chloride
Mono-fluoro or di-fluoro analog
Electronic and steric changes alter hydrolysis rates and nucleophilic reactivity, potentially affecting yield and impurity profile.
4-Cl-3-F sulfonyl chloride
Sulfonyl fluoride analog
Sulfonyl fluorides are more stable but less reactive toward hindered amines; substitution may stall reactions or require forcing conditions.

4-Chloro-3-fluorobenzenesulfonyl Chloride: Reactivity & Stability Evidence


Sulfonyl Chloride vs. Fluoride Reactivity

Arylsulfonyl chlorides, including the 4-chloro-3-fluoro derivative, exhibit significantly higher chemical reactivity than their corresponding fluorides, a distinction critical for nucleophilic substitution applications [1].

Electrophilic Reactivity
Reported comparison
Half-wave potential >1000 mV more positive (RSO₂Cl vs RSO₂F)
Higher electrophilic reactivity supports efficient sulfonylation
Electrochemical measurement context
Sulfonyl Halide Electrophilic Reactivity Half-Wave Potential

Hydrolytic Stability: Substituent Effects

The hydrolysis rates of substituted benzenesulfonyl chlorides, including the p-fluoro derivative, have been quantitatively determined. While direct data for the 4-chloro-3-fluoro isomer is not available, the para-fluoro substituent provides a relevant baseline for understanding how halogen substituents influence stability [1].

Hydrolytic Stability
Class-level inference
Alkaline hydrolysis rate correlates with Hammett σ; ρ = +1.564
Electron-withdrawing substituents may increase hydrolysis rate
Para-fluoro baseline; 4-Cl-3-F specific data to verify
Hydrolysis Kinetics Hammett Correlation Stability

Sulfonyl Halide Stability Hierarchy

The inherent stability of sulfonyl halides follows a well-established trend, with fluorides being more stable than chlorides, which in turn are more stable than bromides and iodides [1]. This places 4-chloro-3-fluorobenzenesulfonyl chloride in a moderate stability category suitable for standard laboratory and industrial handling.

Stability Order
Class-level inference
RSO₂F > RSO₂Cl > RSO₂Br > RSO₂I
Chloride offers moderate stability suitable for benchtop handling
General class trend, not isomer-specific
Sulfonyl Halide Stability Storage

Halogen Retention in Pd-Catalyzed Sulfonylation

In palladium-catalyzed ortho-directed C-H bond sulfonylation of 2-arylpyridines, fluoro-, chloro-, bromo-, and iodo-benzenesulfonyl chlorides all react smoothly to afford halo-substituted diarylsulfones in good to high yields without cleavage of the carbon-halogen bonds [1].

Pd-Catalyzed Sulfonylation
Cross-study comparable
Good to high yields; C-halogen bonds retained
Supports retention of chloro and fluoro substituents
Pd-catalyzed conditions with arylpyridine
C-H Activation Sulfonylation Palladium Catalysis

Reactivity with Hindered Amines

Aliphatic sulfonyl chlorides have been shown to react efficiently with amines bearing sterically hindered amino groups, whereas the corresponding sulfonyl fluorides exhibit low activity under the same conditions [1].

Hindered Amine Reaction
Class-level inference
Sulfonyl chlorides: efficient reaction; fluorides: low activity
Chloride may improve conversion with bulky amines
Class behavior; substrate-dependent
Parallel Synthesis Sulfonamide Steric Hindrance

Physicochemical Properties Overview

4-Chloro-3-fluorobenzenesulfonyl chloride possesses defined physicochemical parameters, including a calculated LogP of 3.49 and a density of 1.61 g/cm³ , which are critical inputs for reaction design, purification, and formulation.

Physicochemical Profile
Data to verify
LogP = 3.49; Density = 1.61 g/cm³
Aids solvent selection and scale-up calculations
Calculated values; experimental verification recommended
Physicochemical Properties LogP Density

4-Chloro-3-fluorobenzenesulfonyl Chloride: Optimal Use Cases


Sulfonamide Pharmaceutical Synthesis

4-Chloro-3-fluorobenzenesulfonyl chloride is the reagent of choice for introducing a sulfonamide moiety into drug candidates, particularly when the target amine is sterically hindered. As supported by comparative studies, arylsulfonyl chlorides outperform their fluoride counterparts in such reactions, ensuring high yields and reducing the need for excess reagent or forcing conditions [1]. This is crucial for accessing complex sulfonamide libraries in medicinal chemistry programs.

Pd-Catalyzed C-H Sulfonylation to Biaryl Sulfones

For the synthesis of diarylsulfones via palladium-catalyzed ortho-C-H sulfonylation, 4-chloro-3-fluorobenzenesulfonyl chloride offers a distinct advantage: it retains both halogen substituents during the catalytic cycle. This allows the resulting biaryl sulfone to serve as a versatile intermediate for subsequent cross-coupling or nucleophilic aromatic substitution reactions [2]. This scenario is particularly relevant for the construction of complex agrochemical and pharmaceutical scaffolds.

Optimization in Aqueous/Basic Media

The hydrolytic stability of 4-chloro-3-fluorobenzenesulfonyl chloride, as inferred from Hammett analysis of similar compounds [3], must be carefully managed. This knowledge is applied to design robust synthetic protocols where the reagent is added in a controlled manner to minimize hydrolysis, especially under basic conditions. Process chemists use this data to optimize reaction pH, temperature, and addition rates, ensuring maximum incorporation of the valuable sulfonyl fragment into the final product.

Sulfonate Ester Formation

When reacting with alcohols to form sulfonate esters, the higher electrophilicity of the sulfonyl chloride group compared to the sulfonyl fluoride ensures rapid and complete conversion [4]. This makes 4-chloro-3-fluorobenzenesulfonyl chloride a preferred reagent for protecting group strategies or for generating reactive electrophiles for subsequent substitution reactions. Its moderate stability allows for standard benchtop handling, balancing reactivity with user safety.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Reactivity with hindered amines
Conversion and yield optimization
Diaryl sulfone construction
Halogen retention in Pd coupling
Chemoselectivity and cross-coupling potential
Aqueous/basic reaction protocols
Hydrolytic stability profile
pH and temperature optimization
Sulfonate ester protection
Electrophilic reactivity
Reaction completeness and rate

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